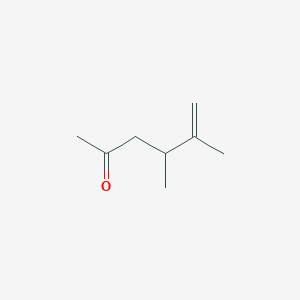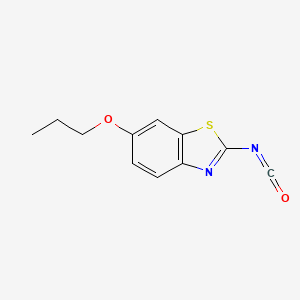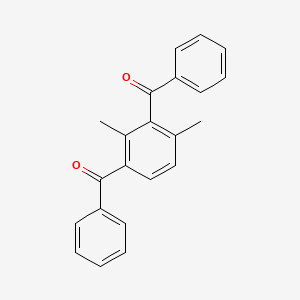![molecular formula C11H10N4O4S B14622678 3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]- CAS No. 55842-00-7](/img/structure/B14622678.png)
3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]-: is an organic compound with the molecular formula C₁₁H₁₀N₄O₄S This compound is characterized by the presence of a pyridine ring substituted with a sulfonamide group and a nitrophenylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]- typically involves the following steps:
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, followed by sulfonation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Iron, hydrochloric acid, tin, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Amination Products: Conversion of the nitro group to an amino group.
Substitution Products: Formation of various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: It can be incorporated into polymers and materials to impart specific properties such as conductivity or thermal stability.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it useful in biochemical studies and drug development.
Protein Labeling: It can be used to label proteins for detection and analysis in biological research.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals targeting specific diseases.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other chemicals and pharmaceuticals.
Agriculture: It can be used in the development of agrochemicals for pest control and crop protection.
Wirkmechanismus
The mechanism of action of 3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical processes. The nitrophenylamino group can interact with active sites of enzymes, while the sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.
Vergleich Mit ähnlichen Verbindungen
4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide: Similar structure with a methyl group instead of a nitro group.
N-[(Butylamino)carbonyl]-4-[(3-methylphenyl)amino]-3-pyridinesulfonamide: Contains a butylamino carbonyl group.
Uniqueness:
3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]-: is unique due to the presence of the nitrophenylamino group, which imparts specific reactivity and biological activity
Eigenschaften
CAS-Nummer |
55842-00-7 |
|---|---|
Molekularformel |
C11H10N4O4S |
Molekulargewicht |
294.29 g/mol |
IUPAC-Name |
2-(3-nitroanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H10N4O4S/c12-20(18,19)10-5-2-6-13-11(10)14-8-3-1-4-9(7-8)15(16)17/h1-7H,(H,13,14)(H2,12,18,19) |
InChI-Schlüssel |
CWTAKVXEFMEHPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(C=CC=N2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


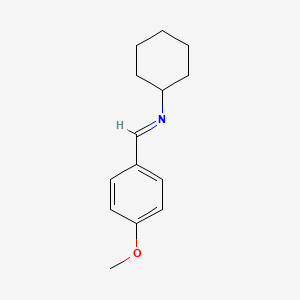

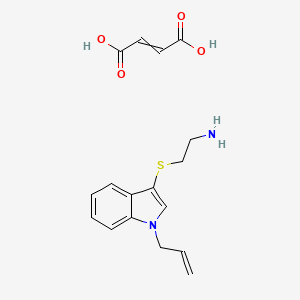
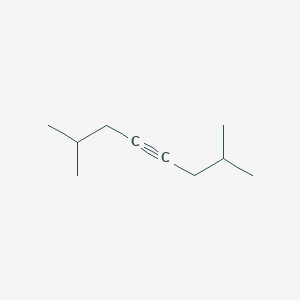
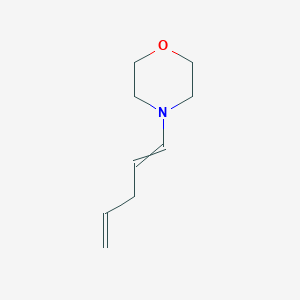

![Spiro[imidazolidine-2,2'-[2H]indene]-1',3'-dione, 1,3-diphenyl-](/img/structure/B14622634.png)
![6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14622640.png)
